molecular formula C13H16Cl3NO B14011590 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide CAS No. 92017-78-2

2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide

Cat. No.: B14011590
CAS No.: 92017-78-2
M. Wt: 308.6 g/mol
InChI Key: CXWWNWBSVCDARU-UHFFFAOYSA-N
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Description

Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a chlorophenyl group. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- typically involves the reaction of 2,2-dichloroacetamide with 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: Shares the dichloroacetamide structure but lacks the chlorophenyl group.

    N-(2,4-Dichlorophenyl)acetamide: Contains a dichlorophenyl group but differs in the position of chlorine atoms.

Uniqueness

Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.

Properties

CAS No.

92017-78-2

Molecular Formula

C13H16Cl3NO

Molecular Weight

308.6 g/mol

IUPAC Name

2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide

InChI

InChI=1S/C13H16Cl3NO/c1-3-13(2,17-12(18)11(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,18)

InChI Key

CXWWNWBSVCDARU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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